molecular formula C21H19F3N2OS B2427215 N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide CAS No. 873076-10-9

N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide

Cat. No.: B2427215
CAS No.: 873076-10-9
M. Wt: 404.45
InChI Key: VGICVRNGFIXLSA-UHFFFAOYSA-N
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Description

“N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide” is a complex organic compound. It is a benzamide derivative, which are often used in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzamide derivatives are often synthesized through acylation reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely complex given the presence of multiple functional groups including a thiazole ring and a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by its functional groups. For example, the benzamide group might undergo reactions typical of amides .

Scientific Research Applications

Anticancer Activity

The design, synthesis, and evaluation of benzamide derivatives, including compounds structurally related to N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide, have shown significant potential in anticancer research. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Ravinaik et al., 2021).

Anti-Inflammatory and Antioxidant Activities

Celecoxib derivatives, sharing a similar thiazole and benzamide structural framework, have been explored for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds have shown promising results, suggesting the broad therapeutic potential of benzamide derivatives in treating various conditions, including inflammation and oxidative stress-related disorders (Küçükgüzel et al., 2013).

Supramolecular Gelators

Benzamide derivatives have been investigated for their role as supramolecular gelators, highlighting the influence of methyl functionality and non-covalent interactions on gelation behavior. This research contributes to the development of novel materials with potential applications in drug delivery and material science (Yadav & Ballabh, 2020).

Antimicrobial Agents

The synthesis and evaluation of benzamide derivatives for antimicrobial activity have revealed that these compounds exhibit potent effects against various bacterial and fungal strains. This underscores the potential of benzamide derivatives in developing new antimicrobial agents to combat resistant microbial strains (Bikobo et al., 2017).

Anti-Influenza Virus Activity

Research into benzamide-based compounds has led to the discovery of molecules with remarkable activity against the avian influenza virus, highlighting the potential of these derivatives in antiviral therapy. This indicates the relevance of benzamide derivatives in addressing viral diseases, including influenza (Hebishy et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to act asagonists for peroxisome proliferator-activated receptors and as inhibitors for phosphodiesterase 10A (PDE10A) , a protein abundant only in brain tissue. These targets play crucial roles in regulating inflammation and signal transduction in the brain.

Biochemical Pathways

Given its potential role as a peroxisome proliferator-activated receptor agonist , it may be involved in the regulation of lipid metabolism and inflammation. As a potential PDE10A inhibitor , it may affect cyclic nucleotide signaling pathways in the brain.

Result of Action

As a potential peroxisome proliferator-activated receptor agonist , it may help regulate central inflammation. As a potential PDE10A inhibitor , it may modulate signal transduction in the brain.

Safety and Hazards

While specific safety and hazard data for this compound were not found, it’s important to handle all chemicals with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Properties

IUPAC Name

N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2OS/c1-13-4-3-5-16(12-13)20-26-14(2)18(28-20)10-11-25-19(27)15-6-8-17(9-7-15)21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGICVRNGFIXLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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